
2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol This compound is characterized by the presence of a pyrazole ring substituted with an ethynyl group at the 4-position and a methyl group at the 5-position, along with an acetic acid moiety attached to the nitrogen atom of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 4-ethynyl-5-methyl-1,3-diketone.
Substitution Reaction: The ethynyl group is introduced at the 4-position of the pyrazole ring through a substitution reaction.
Acetic Acid Attachment: The acetic acid moiety is attached to the nitrogen atom of the pyrazole ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.
相似化合物的比较
Similar Compounds
2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid: Lacks the methyl group at the 5-position.
2-(5-Methyl-1H-pyrazol-1-yl)acetic acid: Lacks the ethynyl group at the 4-position.
2-(4-Ethynyl-5-methyl-1H-pyrazol-3-yl)acetic acid: The acetic acid moiety is attached at a different position on the pyrazole ring.
Uniqueness
2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the ethynyl and methyl groups on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure may enhance its reactivity and potential bioactivity .
属性
IUPAC Name |
2-(4-ethynyl-5-methylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-3-7-4-9-10(6(7)2)5-8(11)12/h1,4H,5H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQLEWBXIBTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
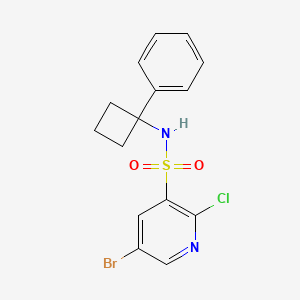
![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)
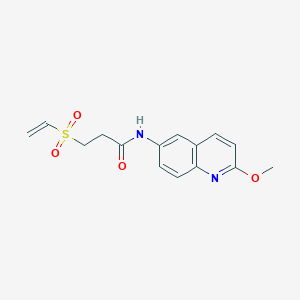
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate](/img/structure/B2737500.png)
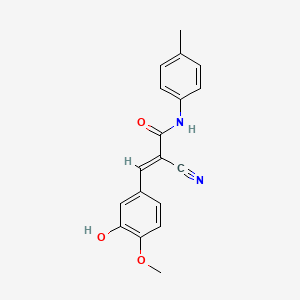
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2737506.png)
![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide](/img/structure/B2737507.png)
![7-ethyl-8-methyl-6-oxo-N-(2-oxo-2H-chromen-3-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737508.png)
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2737510.png)
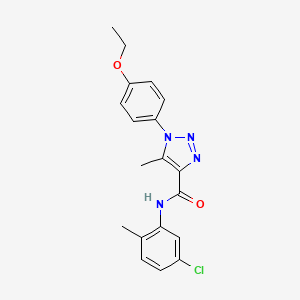
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2737513.png)
![N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2737514.png)
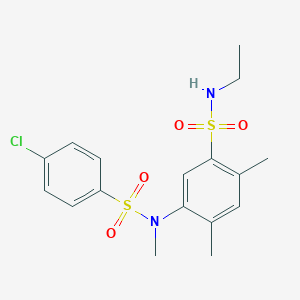
![8-(3-{[(5-methyl-2-furyl)methyl]amino}pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2737516.png)
